Cas no 2248173-47-7 ((1s,3s)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid)
(1s,3s)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6508184
- 2248173-47-7
- 3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
- (1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid
- (1s,3s)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid
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- Inchi: 1S/C10H17NO4/c1-9(2,3)15-8(14)10(11)4-6(5-10)7(12)13/h6H,4-5,11H2,1-3H3,(H,12,13)
- InChI Key: NJTWSZLVIWFTOG-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1(CC(C(=O)O)C1)N)=O
Computed Properties
- Exact Mass: 215.11575802g/mol
- Monoisotopic Mass: 215.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 89.6Ų
(1s,3s)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508184-0.05g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 0.05g |
$1957.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-0.1g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 0.1g |
$2050.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-0.25g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 0.25g |
$2143.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-0.5g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 0.5g |
$2236.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-1.0g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 1g |
$2330.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-2.5g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 2.5g |
$4566.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-5.0g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 5g |
$6757.0 | 2023-05-26 | ||
| Enamine | EN300-6508184-10.0g |
(1s,3s)-3-amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid |
2248173-47-7 | 10g |
$10018.0 | 2023-05-26 |
(1s,3s)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on (1s,3s)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid
Compound CAS No 2248173-47-7: (1S,3S)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic Acid
The compound CAS No 2248173-47-7, also known as (1S,3S)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic Acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and chemical synthesis. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in drug discovery and development. The molecule consists of a cyclobutane ring system with two key substituents: an amino group and a tert-butoxycarbonyl (Boc) group, along with a carboxylic acid moiety. These features contribute to its versatility in various chemical reactions and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging stereocontrol techniques to achieve the desired (1S,3S) configuration. The cyclobutane ring system is particularly interesting due to its strained geometry, which can impart unique electronic and steric properties to the molecule. The presence of the Boc group provides a protective functionality that is widely used in peptide synthesis and other areas requiring controlled deprotection steps. The carboxylic acid group further enhances the compound's reactivity, making it suitable for various coupling reactions in organic synthesis.
One of the most promising applications of (1S,3S)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic Acid lies in its potential as a building block for complex molecules, particularly in the realm of drug design. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial for pharmacological studies due to their potential for higher efficacy and reduced side effects. Recent studies have demonstrated the utility of this compound in constructing bioactive molecules with intricate architectures, highlighting its role as a versatile intermediate in medicinal chemistry.
In addition to its synthetic applications, this compound has shown promise in biological systems. Research has indicated that its unique structure may confer bioactivity against specific targets, such as enzymes or receptors involved in disease pathways. For instance, preliminary assays have suggested potential inhibitory activity against certain proteases, which could be explored further for therapeutic applications. The combination of its stereochemical purity and functional group diversity makes it an attractive candidate for lead optimization campaigns.
From a chemical synthesis perspective, the preparation of (1S,3S)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic Acid involves a multi-step process that requires careful control over stereochemistry and reaction conditions. Key steps include the formation of the cyclobutane ring through cycloaddition or other ring-closing reactions, followed by selective functionalization to introduce the amino and Boc groups. The use of chiral catalysts or resolution techniques ensures the desired enantiomeric excess, which is critical for downstream applications.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, electronic distribution, and interactions with biological targets. These computational approaches complement experimental data, enabling researchers to predict and optimize its behavior in various chemical and biological contexts.
In conclusion, CAS No 2248173-47-7, or (1S,3S)-3-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic Acid, represents a cutting-edge molecule with multifaceted applications in organic synthesis and drug discovery. Its unique structure, stereochemistry, and functional groups position it as a valuable asset in advancing chemical research and therapeutic development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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